4'-Methyl-epigallocatechin

Description

Significance of Methylated Catechins in Phytochemical Studies

Methylated catechins are derivatives of catechins where one or more hydroxyl groups are replaced by a methoxy (B1213986) group. This seemingly small structural modification can have profound effects on the compound's physicochemical properties and biological activities. tricaas.com O-methylation can enhance the stability and bioavailability of catechins, making them a focal point of research. tricaas.com

The process of methylation is a key metabolic pathway for catechins in the body. tandfonline.comagriculturejournals.cz For instance, after the consumption of green tea, a significant portion of epigallocatechin (EGC) is metabolized into its methylated form, 4'-O-methyl-epigallocatechin. researchgate.net This metabolite has been identified as a major component in human blood and urine samples following green tea intake. researchgate.netnih.gov The concentration of 4'-O-MeEGC in plasma can be four to six times higher than that of its precursor, EGC, and it exhibits a longer half-life. researchgate.netnih.gov This enhanced metabolic stability and concentration in the bloodstream underscore the importance of studying methylated catechins to fully comprehend the physiological effects of catechin (B1668976) consumption.

Furthermore, research into methylated catechins extends to their biosynthesis in plants. The enzymes responsible for the O-methylation of catechins, such as O-methyltransferases, are being identified and characterized in tea plants (Camellia sinensis). nih.govnih.gov Understanding the genetic and enzymatic pathways that lead to the formation of methylated catechins could pave the way for developing tea cultivars with higher concentrations of these potentially more bioactive compounds. nih.govnih.govoup.comacs.org

The biological activities of methylated catechins are also a significant area of investigation. Studies have suggested that methylation can modulate the anti-inflammatory, anti-cancer, and antioxidant properties of the parent catechins. nih.govaacrjournals.orgnih.gov For example, some methylated derivatives of epigallocatechin gallate (EGCG) have shown potent inhibitory effects on inducible nitric oxide synthase, a key enzyme in inflammatory processes. nih.gov

Overview of Research Trajectories for Related Flavan-3-ols

The study of 4'-Methyl-epigallocatechin is situated within the broader context of research on flavan-3-ols, a class of flavonoids to which catechins belong. Flavan-3-ols are abundant in a variety of foods, including tea, apples, berries, and cocoa. nih.gov

A significant trajectory in flavan-3-ol (B1228485) research is the investigation of their impact on human health, particularly cardiometabolic health. nih.gov An increasing body of evidence from randomized controlled trials and cohort studies suggests that regular intake of flavan-3-ols is associated with improvements in blood pressure, cholesterol levels, and blood sugar regulation. nih.gov This has led to the development of the first-ever dietary bioactive guideline for flavan-3-ol consumption to reduce the risk of cardiovascular disease and diabetes. nih.gov

Another major research avenue focuses on the potential role of flavan-3-ols in cancer prevention. nih.gov While in vitro and animal studies have shown promising results, epidemiological studies in humans have yielded more complex findings. nih.gov Meta-analyses of these studies are ongoing to clarify the relationship between flavan-3-ol intake and the risk of various cancers. nih.gov

The metabolism of flavan-3-ols is a critical area of study, as the biological effects of these compounds are often mediated by their metabolites. nih.gov Research has shown that flavan-3-ols are extensively metabolized in the body, leading to the formation of various derivatives, including methylated, glucuronidated, and sulfated forms. agriculturejournals.cznih.gov Understanding how these metabolic transformations alter the biological activities of the parent compounds is essential for accurately assessing their health benefits. nih.gov

Finally, the molecular mechanisms underlying the bioactivity of flavan-3-ols are a subject of intense investigation. researchgate.net Researchers are exploring how these compounds interact with cellular signaling pathways, enzymes, and other molecular targets to exert their effects. researchgate.netacs.org This includes studying their antioxidant properties, their ability to modulate gene expression, and their influence on epigenetic mechanisms such as DNA methylation. nih.gov

The exploration of 4'-Methyl-epigallocatechin and its parent compounds contributes significantly to these broader research trajectories, offering valuable insights into the complex interplay between diet, metabolism, and human health.

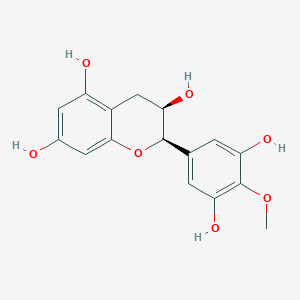

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDYPNOEEHONAH-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938238 | |

| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17291-05-3 | |

| Record name | 4'-Methyl-epigallocatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017291053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-EPIGALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM87TQ077U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations of 4 Methyl Epigallocatechin

Precursor Pathways and Substrate Utilization

The direct precursor for the biosynthesis of 4'-Methyl-epigallocatechin is (-)-epigallocatechin (B1671488) (EGC). capes.gov.brnih.gov EGC is a major polyphenolic constituent found in green tea. nih.govresearchgate.net Following the consumption of green tea, EGC becomes available as a substrate for enzymatic reactions in the body. capes.gov.brnih.gov The transformation involves the specific addition of a methyl group to the EGC molecule, converting it into its methylated derivative, 4'-O-MeEGC. capes.gov.brresearchgate.net This metabolite is found in significant quantities in human blood and urine after green tea administration, indicating it is a primary product of EGC biotransformation. capes.gov.brnih.gov

Catechin-O-Methyltransferase (COMT) Activity and Specificity

The enzymatic methylation of EGC to 4'-O-MeEGC is catalyzed by Catechol-O-methyltransferase (COMT). nih.govresearchgate.net This enzyme plays a crucial role in the metabolism of various catechol-containing compounds, including tea catechins.

Cytosolic Catechol-O-methyltransferase (COMT) has been identified as the key enzyme responsible for the methylation of EGC in humans, mice, and rats. nih.govresearchgate.net Studies utilizing liver cytosol from these species have demonstrated the conversion of EGC to 4'-O-MeEGC. nih.govresearchgate.net The liver exhibits the highest COMT activity for this transformation, with the small intestine showing lower specific activity. nih.govresearchgate.net The kinetic parameters of this enzymatic reaction, specifically the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), have been characterized, particularly for human liver COMT.

| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/mg/min) |

|---|---|---|

| (-)-epigallocatechin (EGC) | 4.0 | 1.28 |

| (-)-epigallocatechin-3-gallate (EGCG) | 0.16 | 0.16 |

This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the COMT-catalyzed methylation of EGC and EGCG in human liver cytosol. Data sourced from Lu, H., et al. (2003). nih.gov

The COMT-catalyzed reaction exhibits a high degree of regioselectivity. The methylation of EGC specifically occurs at the 4'-position of the B-ring, leading to the formation of 4'-O-methyl-(-)-epigallocatechin. capes.gov.brresearchgate.net The structure of this metabolite was definitively elucidated using Nuclear Magnetic Resonance (NMR) and heteronuclear multiple bond connectivity experiments. capes.gov.brnih.gov While other hydroxyl groups exist on the EGC molecule, the enzymatic process preferentially targets the 4'-OH group for methylation. researchgate.net

Genetic and Molecular Regulation of Biosynthetic Enzymes

The regulation of 4'-O-MeEGC formation is intrinsically linked to the activity and expression of the COMT enzyme. The presence of other catechins and their metabolites can significantly influence COMT activity. For instance, (-)-epigallocatechin-3-gallate (EGCG) and its methylated derivatives, such as 4''-O-methyl-EGCG and 4',4''-di-O-methyl-EGCG, are potent inhibitors of COMT. nih.govnih.gov EGCG, in particular, acts as both a substrate and a potent inhibitor of the enzyme. nih.gov This suggests a competitive or mixed-inhibitory mechanism where the presence of EGCG can reduce the rate of EGC methylation.

Furthermore, modifications to the catechin (B1668976) structure, such as glucuronidation, can regulate methylation. Glucuronidation on the B-ring of EGCG greatly inhibits methylation on the same ring, demonstrating cross-pathway metabolic regulation. nih.govresearchgate.net On a broader molecular level, some tea catechins like EGCG have been shown to influence epigenetic processes, such as DNA methylation and histone modifications, by inhibiting DNA methyltransferase (DNMT) and histone deacetylase (HDAC) activities. nih.gov While this demonstrates the regulatory effects of catechins on cellular machinery, the direct impact of these mechanisms on the regulation of the COMT gene itself requires further investigation.

Factors Influencing In Vivo Production in Biological Systems

Several factors influence the in vivo production of 4'-O-MeEGC after the ingestion of its precursor, EGC.

Substrate Availability: The primary factor is the concentration of EGC available for metabolism, which is dependent on the amount of green tea consumed. capes.gov.brnih.gov

Tissue-Specific Enzyme Activity: COMT activity varies between different tissues. The liver possesses significantly higher COMT activity compared to the small intestine, making it the primary site for EGC methylation. nih.govresearchgate.net Rat liver cytosol has been found to have a higher COMT activity than that of humans or mice. nih.gov

Presence of Inhibitors: As mentioned, other tea catechins, especially EGCG and its galloylated relatives, are potent inhibitors of COMT. nih.gov Their simultaneous presence can competitively reduce the rate of EGC methylation.

Following ingestion, the plasma concentration of 4'-O-MeEGC has been observed to be 4 to 6 times higher than that of its precursor, EGC, with a longer half-life in the blood (4.39 hours for 4'-O-MeEGC versus 1.02 hours for EGC). capes.gov.brnih.gov This indicates that the methylation of EGC is a rapid and significant metabolic pathway in humans. capes.gov.brepa.gov

| Factor | Description | Effect on Production |

|---|---|---|

| Substrate (EGC) Concentration | Amount of EGC available from dietary sources (e.g., green tea). | Directly proportional; higher intake leads to higher production. |

| COMT Enzyme Activity | Varies by tissue (Liver > Small Intestine) and species (Rat > Human/Mouse). nih.govresearchgate.net | Higher enzyme activity leads to more efficient and rapid production. |

| Competing Pathways | Metabolic processes like glucuronidation compete for catechin substrates. nih.govresearchgate.net | Can decrease the available substrate pool for methylation, reducing production. |

| Presence of Inhibitors | Other catechins like EGCG and its derivatives inhibit COMT activity. nih.govnih.gov | Decreases the rate of methylation, leading to lower production. |

Chemical Synthesis and Derivatization Strategies for 4 Methyl Epigallocatechin

Total Synthesis Methodologies of the Compound

The total synthesis of flavan-3-ols like 4'-Methyl-epigallocatechin is a complex process that allows for the creation of specific stereoisomers. One established protocol involves the transformation of retro-chalcones into 1,3-diarylpropenes, which then undergo asymmetric dihydroxylation. The resulting diarylpropane-1,2-diols serve as chiral building blocks for producing enantiomerically pure flavan-3-ols. nih.gov

A notable application of this methodology was the synthesis of (-)-epigallocatechin-3-gallate (EGCG) and its enantiomer. nih.gov This involved coupling O-benzyl protected phloroglucinol (B13840) with (E)-cinnamyl alcohol to form a (E)-1,3-diarylpropene. nih.gov While a direct total synthesis of 4'-Methyl-epigallocatechin is not extensively detailed in the provided results, the synthesis of its parent compound, EGCG, establishes a viable pathway that could be adapted. This would likely involve the use of a starting material already methylated at the 4'-position of the B-ring.

Semi-Synthetic Approaches from Catechin (B1668976) Precursors

Semi-synthetic methods, starting from readily available catechin precursors, are a more common and practical approach for producing 4'-Methyl-epigallocatechin. The primary precursor for this is epigallocatechin (EGC), which can be isolated from natural sources like green tea.

The methylation of EGC can be achieved through both chemical and enzymatic means. researchgate.net

Chemical Methylation: A common method involves reacting EGC with a methylating agent such as methyl iodide in the presence of a weak base like potassium carbonate (K₂CO₃) in an acetone (B3395972) solution. researchgate.net This approach, however, can lead to a mixture of methylated products due to the presence of multiple hydroxyl groups on the EGC molecule. researchgate.net

Enzymatic Methylation: Incubation of EGC with catechol-O-methyltransferase (COMT) from sources like porcine liver, along with the methyl donor S-adenosyl-L-methionine (SAM), can yield 4'-O-methylated EGC. researchgate.net

Researchers have worked to optimize the regioselectivity of these reactions to favor methylation at the 4'-position. For the related compound (+)-catechin, modifications to the methylation procedure, such as the intermittent injection of methyl iodide and potassium carbonate and adjusting the reaction time, have been shown to improve the yield of the 4'-O-methyl isomer. acs.org Similar optimization strategies can be applied to the synthesis of 4'-Methyl-epigallocatechin from EGC.

Table 1: Comparison of Semi-Synthetic Methods for 4'-Methyl-epigallocatechin

| Method | Reagents/Enzymes | Key Features |

|---|---|---|

| Chemical Methylation | Methyl iodide, Potassium carbonate, Acetone | Can produce a mixture of methylated isomers. researchgate.net |

| Enzymatic Methylation | Catechol-O-methyltransferase (COMT), S-adenosyl-L-methionine (SAM) | Offers higher regioselectivity towards the 4'-position. researchgate.net |

Synthesis of Structural Analogs for Mechanistic Investigations

The synthesis of structural analogs of 4'-Methyl-epigallocatechin is crucial for understanding its structure-activity relationships and mechanisms of action. These analogs often involve modifications to the methylation pattern or the core catechin structure.

For instance, research into the antiproliferative activity of catechins has led to the synthesis of analogs like 3,4,5-trimethoxybenzoate (B1228286) of catechin (TMBC). um.es While not a direct analog of 4'-Methyl-epigallocatechin, the study of such modified catechins provides valuable insights into how structural changes impact biological function. um.es

The synthesis of other methylated catechin analogs, such as 3'-O-methyl-(epi)catechin and 4'-O-methyl-(epi)catechin, has been performed to serve as authentic standards for bioanalytical studies. acs.orgacs.org These syntheses often employ protective group strategies to direct methylation to specific hydroxyl groups.

Furthermore, the synthesis of quercetin (B1663063) analogs with methyl groups introduced at various positions on the B-ring has been explored to enhance radical-scavenging activity. rsc.org This research highlights a strategy where electron-donating methyl groups are strategically placed to improve a specific biological property. rsc.org

Development of Labeled Compounds for Tracing Studies

To investigate the metabolic fate and distribution of catechins in biological systems, isotopically labeled compounds are essential. While direct information on labeled 4'-Methyl-epigallocatechin is limited, the synthesis of labeled EGCG provides a relevant precedent.

One reported method involves the synthesis of (-)-[4-³H]epigallocatechin-3-gallate. nih.gov This was achieved by first brominating the per-O-acetyl derivative of EGCG to yield a 4-bromo derivative. Subsequent reduction with sodium borohydride (B1222165) and tritiated sodium borohydride (NaB³H₄) afforded the tritiated EGCG. nih.gov A similar strategy could potentially be adapted to produce labeled 4'-Methyl-epigallocatechin.

Another approach for creating probes for imaging studies involves the incorporation of a positron-emitting isotope like Carbon-11 (¹¹C). The synthesis of a ¹¹C-labeled positron emission tomography (PET) probe of EGCG has been demonstrated, utilizing a synthetic 4''-methyl epigallocatechin gallate as a reference standard. cabidigitallibrary.org This indicates the feasibility of developing radiolabeled versions of methylated catechins for in vivo tracing studies.

Advanced Analytical Methodologies for Research of 4 Methyl Epigallocatechin

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 4'-Methyl-epigallocatechin from biological samples or tea extracts. ccsenet.org The choice of technique depends on the desired outcome, whether it is precise quantification or high-resolution separation from structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and quantification of tea catechins and their metabolites. agriculturejournals.cz When coupled with an electrochemical detector (ECD), HPLC provides excellent sensitivity for analyzing O-methylated catechins. acs.org Research has demonstrated the successful separation of various methylated and non-methylated catechins using an isocratic HPLC system. acs.orgacs.org

One established method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), achieving baseline resolution for a mixture of standard tea polyphenols. acs.orgacs.org This technique is crucial for determining the concentration of these compounds in various tea leaves and commercial tea products. nih.gov

Table 1: Example HPLC Parameters for Catechin (B1668976) Analysis

| Parameter | Condition |

|---|---|

| Column | Cosmosil 5 C18-MS (250 x 4.6 mm i.d., 5 µm) |

| Mobile Phase | 0.1 M sodium dihydrogen phosphate buffer (pH 2.5) with 0.1 mM Na₂EDTA / acetonitrile (87/13 v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Detection | Electrochemical Detector (ECD) at +600 mV vs Ag/AgCl |

Source: Journal of Agricultural and Food Chemistry, 2005. acs.orgacs.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with sub-2 µm particles, UHPLC achieves remarkable increases in resolution, peak capacity, and sensitivity, while significantly reducing analysis time. unil.ch This high-resolution capability is indispensable for metabolomic studies and the analysis of complex natural product extracts where numerous structurally similar compounds, such as catechin isomers, are present. unil.chresearchgate.net The enhanced separation power of UHPLC is critical for resolving 4'-Methyl-epigallocatechin from other methylated and non-methylated catechins that may be present in biological samples. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. ccsenet.org Catechins, including 4'-Methyl-epigallocatechin, are non-volatile due to their polar nature and high molecular weight. Therefore, direct analysis by GC is not feasible. However, GC can be applied after a derivatization step, such as trimethylsilylation, which converts the non-volatile catechins into more volatile derivatives suitable for GC analysis. ccsenet.org While less common than LC methods for catechin analysis, GC-MS can provide high separation efficiency for the resulting derivatives. In related research, GC has been employed to analyze volatile compounds like methyl mercaptan in reactions involving epigallocatechin gallate (EGCg). tandfonline.com

Mass Spectrometry (MS) for Characterization and Detection

Mass Spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of 4'-Methyl-epigallocatechin. It is almost always coupled with a liquid chromatography system to analyze complex mixtures. agriculturejournals.cz

LC-MS/MS for Targeted Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying specific metabolites in complex biological matrices, such as plasma and urine. nih.govresearchgate.net This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies. nih.gov In the analysis of 4'-Methyl-epigallocatechin and other catechin metabolites, LC-MS/MS allows for the identification of compounds even at very low concentrations. researchgate.net For instance, it has been used to detect 4',4''-di-O-methyl-EGCG in human plasma and urine following green tea consumption, demonstrating its utility in tracking the metabolic fate of catechins. nih.gov The technique works by selecting a specific precursor ion (the molecular ion of the target compound) and fragmenting it to produce characteristic product ions, which are then detected.

Table 2: Example Mass Spectrometry Data for Methylated Catechins

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| O-Methyl-EGC | 319 | 169, 137, 125 |

| Di-O-Methyl-EGC | 333 | 183, 169, 137 |

Source: Adapted from findings in Chemico-Biological Interactions, 2003 & Drug Metabolism and Disposition, 2001. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often using technologies like Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements (typically within 5 ppm). mdpi.com This precision is crucial for determining the elemental composition of an unknown or novel metabolite, which is a critical step in its structural elucidation. mdpi.com HRMS has been instrumental in identifying various catechin metabolites formed in vitro. mdpi.com The combination of accurate mass data from HRMS with fragmentation patterns from tandem MS (MS/MS) and retention time data from chromatography allows researchers to confidently propose or confirm the structure of metabolites like 4'-Methyl-epigallocatechin. researchgate.netmdpi.com For unambiguous structure confirmation, the data is often correlated with results from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of 4'-Methyl-epigallocatechin. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.

In the analysis of 4'-Methyl-epigallocatechin, liquid chromatography is often coupled with electrospray ionization (ESI) MS/MS. researchgate.netnih.gov The deprotonated molecule [M-H]⁻ of 4'-Methyl-epigallocatechin has a measured mass-to-charge ratio (m/z) of 319. researchgate.net The fragmentation of this precursor ion yields several characteristic product ions. A key fragment is observed at m/z 304, which corresponds to the loss of a methyl group ([M-H-15]⁻), confirming the presence of a methyl substituent. researchgate.net Another significant fragment appears at m/z 137, which is a characteristic ion for catechins formed through a retro-Diels-Alder (RDA) fission mechanism. researchgate.netsemanticscholar.org

The position of the methyl group on the B-ring is crucial for its identification. The absence of a fragment ion at m/z 125, which is typically observed in the MS/MS spectrum of its parent compound, EGC, suggests that the methylation has occurred at the 4'-position. researchgate.netnih.gov This is because the formation of the m/z 125 ion requires a free hydroxyl group at the 4'-position. researchgate.netnih.gov Therefore, the specific fragmentation pattern observed in MS/MS analysis provides strong evidence for the structure of 4'-Methyl-epigallocatechin. researchgate.net

Table 1: Key MS/MS Fragmentation Data for 4'-Methyl-epigallocatechin

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Structural Feature |

| 319 | 304 | 15 | Methyl group |

| 319 | 137 | 182 | Catechin A-ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural confirmation of 4'-Methyl-epigallocatechin. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to elucidate the precise connectivity of atoms within the molecule. researchgate.netnih.gov

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The presence of a singlet integrating to three protons around 3.7-3.8 ppm is indicative of a methoxy (B1213986) group. researchgate.net The signals for the aromatic protons on the A and B rings, as well as the protons on the C ring, can be assigned based on their chemical shifts and coupling constants.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The carbon of the methoxy group typically resonates around 56-61 ppm. The chemical shifts of the carbons in the B-ring are particularly informative for confirming the position of methylation.

To definitively establish the location of the methyl group, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial. researchgate.net An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. A key correlation is observed between the protons of the methoxy group and the C-4' carbon of the B-ring, which provides conclusive evidence that the methyl group is attached to the 4'-oxygen. researchgate.net Conversely, the absence of a correlation between the methoxy protons and C-3' further supports this assignment. researchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for 4'-Methyl-epigallocatechin

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~5.0 | ~79 |

| 3 | ~4.2 | ~67 |

| 4 | ~2.8, ~2.9 | ~28 |

| 2' | ~6.5 | ~105 |

| 6' | ~6.5 | ~105 |

| 4'-OCH₃ | ~3.7 | ~60 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Spectroscopic Approaches (UV-Vis, Fluorescence) for In Vitro Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for in vitro studies of 4'-Methyl-epigallocatechin, particularly for investigating its interactions with other molecules and its antioxidant properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Catechins, including 4'-Methyl-epigallocatechin, typically exhibit two main absorption maxima. One is around 210 nm and the other is in the range of 270-280 nm. researchgate.net Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance intensity (hyperchromicity or hypochromicity), can indicate interactions with other molecules, such as proteins or DNA. mdpi.com For example, the interaction of epigallocatechin gallate (EGCG) with G-quadruplex DNA has been shown to cause hyperchromicity at 260 nm and a red-shift around 275 nm, suggesting a non-intercalative binding mode. mdpi.com

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. The intrinsic fluorescence of molecules like proteins, which is often due to tryptophan residues, can be quenched or enhanced upon binding with a ligand such as 4'-Methyl-epigallocatechin. mdpi.com By monitoring these changes in fluorescence intensity, the binding affinity and stoichiometry of the interaction can be determined. mdpi.com These spectroscopic methods provide valuable insights into the mechanisms of action of 4'-Methyl-epigallocatechin in biological systems.

Sample Preparation and Extraction Protocols from Biological Matrices for Research

The accurate analysis of 4'-Methyl-epigallocatechin in biological matrices such as plasma, urine, and tissues requires robust and efficient sample preparation and extraction protocols. The goal of these procedures is to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.

A common approach for extracting catechins and their metabolites from plasma involves liquid-liquid extraction. nih.gov This typically involves precipitating proteins with a solvent like ethanol, followed by extraction of the polyphenols into an organic solvent such as ethyl acetate. nih.govjapsonline.com To prevent the degradation of these antioxidant compounds, an ascorbate-EDTA solution is often added to the plasma immediately after collection. nih.gov

For tissue samples, the first step is homogenization in a suitable buffer, often containing ascorbic acid and EDTA to maintain the stability of the catechins. nih.govjapsonline.com The homogenate is then typically subjected to protein precipitation and liquid-liquid extraction similar to the protocol for plasma. nih.gov

Solid-phase extraction (SPE) is another widely used technique for the cleanup and concentration of 4'-Methyl-epigallocatechin from biological samples. jst.go.jp Reversed-phase SPE cartridges are commonly employed, where the sample is loaded onto the cartridge, interfering substances are washed away, and the analyte of interest is then eluted with an appropriate solvent. jst.go.jp

In many biological samples, 4'-Methyl-epigallocatechin may be present as glucuronide or sulfate (B86663) conjugates. To analyze the total amount of the compound, enzymatic hydrolysis with β-glucuronidase and sulfatase is often performed prior to extraction. researchgate.netjst.go.jp The extracted and purified samples are then typically reconstituted in a suitable solvent for analysis by HPLC or LC-MS/MS. nih.gov

Molecular and Cellular Mechanisms of Action of 4 Methyl Epigallocatechin

Enzyme Modulation and Inhibition

Effects on Catechol-O-Methyltransferase (COMT) Activity

4'-Methyl-epigallocatechin is a methylated metabolite of (-)-epigallocatechin (B1671488) (EGC), a major catechin (B1668976) found in green tea. The formation of 4'-Methyl-epigallocatechin is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). agriculturejournals.czresearchgate.netnih.gov This enzyme plays a crucial role in the metabolism of various catechol-containing compounds, including dietary polyphenols. agriculturejournals.cz The methylation of EGC to 4'-O-methyl-EGC occurs in vivo, and this metabolite has been identified in human blood and urine after green tea consumption. researchgate.netnih.gov

Interestingly, while being a product of COMT activity, methylated catechins can also act as inhibitors of this enzyme. Studies have shown that methylated derivatives of (-)-epigallocatechin-3-gallate (EGCG), such as 4''-O-methyl-EGCG and 4',4''-di-O-methyl-EGCG, are potent inhibitors of COMT. nih.govnih.gov Specifically, 4''-O-methyl-EGCG exhibits a strong inhibitory effect on COMT, with an IC50 value of 0.10 microM. nih.gov This suggests a potential feedback mechanism where the metabolic products of catechins can regulate their own metabolism and the metabolism of other catecholamines.

The inhibition of COMT by these methylated catechins can have significant biological implications. By reducing COMT activity, the bioavailability of other catechins like EGCG may be enhanced, potentially amplifying their biological effects. spandidos-publications.com The inhibition of COMT by methylated catechins is an area of active research, with studies exploring the structure-activity relationship and the potential for these compounds to serve as a new class of COMT inhibitors. nih.gov

Table 1: Inhibition of Human Liver COMT by Tea Catechins and their Metabolites

| Compound | IC50 (µM) |

|---|---|

| EGCG | 0.07 |

| 4''-O-methyl-EGCG | 0.10 |

| 4',4''-di-O-methyl-EGCG | 0.15 |

| (-)-epicatechin-3-gallate (ECG) | 0.20 |

Data sourced from a study on the inhibition of COMT-catalyzed O-methylation of catecholestrogens in human liver cytosol. nih.gov

Modulation of Protein Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

4'-Methyl-epigallocatechin and its parent compounds have been shown to modulate the activity of various protein kinases, which are key regulators of cellular signaling pathways. researchtrends.net Protein kinases, including tyrosine kinases and serine/threonine kinases, are involved in a wide range of cellular processes such as cell growth, differentiation, and apoptosis. mdpi.com

Studies have indicated that (-)-epigallocatechin-3-gallate (EGCG) and its methylated derivatives can influence the phosphorylation status of key signaling proteins. nih.gov For instance, certain methylated EGCG derivatives have been found to suppress the phosphorylation of ERK1/2, a member of the mitogen-activated protein kinase (MAPK) family. nih.gov The modulation of these kinase cascades can impact downstream cellular events. nih.gov

While much of the research has focused on EGCG, the methylated forms are also being investigated for their distinct biological activities. cymitquimica.com The methylation of the hydroxyl group at the 4' position can alter the biochemical and physicochemical properties of the molecule, potentially leading to different interactions with protein kinases. cymitquimica.com For example, some studies suggest that specific hydroxyl group configurations are crucial for the inhibitory effects on certain signaling pathways. nih.gov The modulation of protein kinases by 4'-Methyl-epigallocatechin and related compounds is a complex area of study, with implications for their potential roles in various cellular processes. researchtrends.netpolkesraya.ac.id

Interaction with DNA Methyltransferases (DNMTs) and Epigenetic Effects

4'-Methyl-epigallocatechin and related green tea polyphenols have been investigated for their potential to influence epigenetic modifications, particularly DNA methylation. nih.gov DNA methylation is a key epigenetic mechanism that regulates gene expression and is catalyzed by DNA methyltransferases (DNMTs). nih.gov

Research has shown that green tea catechins, including EGCG, can inhibit DNMT activity. nih.gov This inhibition can lead to the demethylation and re-expression of genes that have been silenced, a process that is of significant interest in cancer research. nih.gov The ability of EGCG to inhibit DNMTs is thought to be one of the mechanisms underlying its chemopreventive effects. nih.govmdpi.com

The methylation of catechins by COMT can influence their interaction with DNMTs. The process of methylation by COMT utilizes S-adenosyl-methionine (SAM) as a methyl donor, converting it to S-adenosyl-homocysteine (SAH). mdpi.com An altered SAM/SAH ratio can, in turn, affect the activity of DNMTs, which also rely on SAM as a methyl donor. mdpi.com This interplay suggests an indirect mechanism by which catechins and their methylated metabolites can modulate DNA methylation patterns. mdpi.com While direct studies on 4'-Methyl-epigallocatechin's specific interaction with DNMTs are less common, the broader research on green tea polyphenols points towards a role in epigenetic regulation. nih.govaging-us.com

Influence on Other Metabolic Enzymes

Beyond its well-documented interaction with COMT, 4'-Methyl-epigallocatechin and its parent compounds can influence a range of other metabolic enzymes. The metabolism of catechins themselves involves several enzymatic pathways, including glucuronidation and sulfation, in addition to methylation. agriculturejournals.cz

For instance, the parent compound, (-)-epigallocatechin (EGC), is a substrate for enzymes in the liver and small intestine. nih.gov The metabolic fate of these catechins is complex, with various conjugated and methylated forms being produced. agriculturejournals.cz The presence of these metabolites suggests interactions with a host of phase II metabolizing enzymes. psu.edu

Furthermore, green tea polyphenols like EGCG have been shown to modulate the activity of enzymes involved in lipid metabolism. mdpi.com For example, EGCG can activate AMP-activated protein kinase (AMPK), which in turn can down-regulate enzymes involved in fatty acid synthesis. mdpi.com While direct evidence for 4'-Methyl-epigallocatechin's effect on these specific enzymes is still emerging, the known activities of its parent compounds suggest a potential for broader enzymatic influence. The study of how methylation affects these interactions is an ongoing area of research. ncl.ac.uk

Regulation of Intracellular Signaling Pathways in Cellular Models

Modulation of MAPK (Mitogen-Activated Protein Kinase) Pathways

4'-Methyl-epigallocatechin and its related compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cellular models. nih.govspandidos-publications.com The MAPK pathways, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, are crucial for regulating a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov

Studies have demonstrated that (-)-epigallocatechin-3-gallate (EGCG) can inhibit the phosphorylation of ERK1/2, JNK, and p38 in response to oxidative stress. nih.gov This suggests that EGCG can interfere with the signaling cascades that are activated by various extracellular stimuli. The modulation of these pathways is believed to be a key mechanism behind the observed biological effects of green tea polyphenols. nih.govspandidos-publications.com

The methylation of EGCG can influence its ability to modulate these pathways. For example, some methylated derivatives of EGCG have been found to have a reduced suppressive effect on ERK1/2 phosphorylation compared to the parent compound. nih.gov This indicates that the specific chemical structure of the catechin is important for its interaction with the components of the MAPK signaling cascade. nih.gov The altered biochemical properties of 4'-Methyl-epigallocatechin may, therefore, lead to distinct effects on MAPK signaling compared to its non-methylated counterparts. cymitquimica.com Further research is needed to fully elucidate the specific effects of 4'-Methyl-epigallocatechin on the different branches of the MAPK pathway.

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell survival, proliferation, and growth. nih.gov Extensive research has demonstrated that the parent compound, (-)-epigallocatechin-3-gallate (EGCG), exerts significant influence over this pathway. EGCG has been shown to induce apoptosis in various cancer cell types by modulating PI3K/Akt signaling. researchgate.net It can inhibit the pathway by decreasing the phosphorylation of both Akt and mTOR. researchgate.netamegroups.org In some cellular contexts, EGCG-induced activation of Akt is a necessary step for the activation of other downstream pathways, such as the Nrf2-mediated antioxidant response. nih.gov

However, current scientific literature has largely focused on the parent catechin, EGCG, or other derivatives. acs.org Specific research detailing the direct effects of 4'-Methyl-epigallocatechin on the regulation of the PI3K/Akt/mTOR pathway is limited. Therefore, while the pathway is a known target of EGCG, the precise impact of methylation at the 4'-position on this specific regulatory function remains an area for further investigation.

NF-κB (Nuclear Factor Kappa-B) Pathway Modulation

The Nuclear Factor kappa-B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov The parent compound EGCG is known to be an effective inhibitor of NF-κB activation. aacrjournals.org Studies comparing EGCG to its methylated derivatives provide insight into how this structural modification affects biological activity.

Research on a closely related compound, 4''-O-methyl EGCG (4''-MeEGCG), in LNCaP prostate cancer cells revealed that while it does inhibit NF-κB activation, its potency is significantly lower than that of unmethylated EGCG. aacrjournals.org In one study, treatment with 80 μmol/L of 4''-MeEGCG inhibited TNF-α-induced NF-κB activation by 55.5%, whereas the same concentration of EGCG resulted in a 121.1% inhibition relative to the control group. aacrjournals.orgresearchgate.net This suggests that methylation of the galloyl moiety may hinder the molecule's ability to suppress this key inflammatory pathway. aacrjournals.org

Table 1: Comparative Inhibition of NF-κB Activation by EGCG and 4''-MeEGCG

| Compound | Concentration (μmol/L) | % Inhibition of NF-κB Activation (Mean ± SD) |

|---|---|---|

| 4''-MeEGCG | 40 | 14.1 ± 4.5 |

| EGCG | 40 | 41.3 ± 4.0 |

| 4''-MeEGCG | 80 | 55.5 ± 5.3 |

| EGCG | 80 | 121.1 ± 8.9 |

Data derived from a study on LNCaP cells stimulated with TNF-α. aacrjournals.org

Nrf2 (Nuclear Factor Erythroid 2-Related Factor 2) Activation and Antioxidant Response Elements

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. wiley.comfrontiersin.org When activated, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and glutamate-cysteine ligase. nih.govmdpi.com

EGCG is recognized as a potent activator of the Nrf2 pathway. nih.gov Its activation of Nrf2 is linked to the induction of antioxidant enzymes, which may provide cells with an enhanced defense capacity against oxidative stress. nih.gov The mechanism of Nrf2 activation by EGCG can involve upstream signaling kinases such as PI3K, ERK, and p38 MAPK. nih.govnih.gov This activation is considered a key mechanism behind the anti-inflammatory and chemopreventive effects attributed to green tea catechins. frontiersin.org

As with the PI3K/Akt/mTOR pathway, there is a lack of research focused specifically on the interaction between 4'-Methyl-epigallocatechin and the Nrf2 signaling pathway. The effects of EGCG are well-documented, but how 4'-methylation impacts the ability to induce this critical antioxidant response has not been fully elucidated.

STAT (Signal Transducer and Activator of Transcription) Pathway Interactions

The STAT family of proteins are transcription factors that mediate cellular responses to cytokines and growth factors, playing crucial roles in immunity, proliferation, and apoptosis. nih.gov Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer. nih.gov

EGCG is known to interfere with this pathway, notably by inhibiting the phosphorylation of STAT proteins. nih.govsemanticscholar.org In a study examining the effects of EGCG and its methylated forms on Staphylococcal enterotoxin A (SEA)-induced signaling, which activates the JAK/STAT pathway, a direct comparison was made. nih.gov The results showed that both EGCG and (-)-4''-Me-EGCG significantly inhibited the production of phosphorylated STAT3. nih.gov Interestingly, another methylated form, (-)-3''-Me-EGCG, showed no inhibitory effect. nih.gov This finding suggests that the hydroxyl group at the 4''-position of the galloyl ring is not essential for the inhibition of STAT3 phosphorylation, and methylation at this site does not diminish this particular activity, in contrast to its effect on the NF-κB pathway. nih.gov

Interactions with Cellular Receptors and Transporters

The ability of a compound to exert biological effects is dependent on its interaction with cellular machinery, including surface receptors for signal transduction and transporters that govern its entry into and exit from the cell.

Ligand Binding Studies (e.g., 67-kDa Laminin (B1169045) Receptor, Growth Factor Receptors)

The 67-kDa laminin receptor (67LR) has been identified as a key cell-surface receptor for EGCG, mediating many of its biological activities, including anti-cancer effects. plos.orgmdpi.com The interaction between EGCG and 67LR can trigger downstream signaling that inhibits cancer cell growth. plos.org Significantly, O-methylated derivatives of EGCG have also been shown to mediate their effects through this receptor. mdpi.com The anti-allergic effects of O-methylated EGCG, for instance, are linked to its binding with 67LR. mdpi.com

Growth factor receptors, such as the epidermal growth factor receptor (EGFR), are another important class of targets for catechins. nih.gov EGCG has been shown to bind to and inhibit the kinase activity of EGFR, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). nih.gov Some 4''-alkyl derivatives of EGCG have demonstrated an ability to inhibit EGFR phosphorylation. acs.org However, specific ligand binding studies detailing the interaction of 4'-Methyl-epigallocatechin with these growth factor receptors are not yet available.

Mechanisms of Cellular Uptake and Efflux

The bioavailability and intracellular concentration of catechins are managed by cellular uptake and efflux mechanisms. Following consumption of green tea, methylated forms of catechins, including 4''-O-methyl EGCG, have been identified in human prostate tissue, demonstrating their absorption and distribution to target tissues. aacrjournals.org

Studies on the related compound (-)-epigallocatechin (EGC) have shown that its methylated metabolite, 4'-O-methyl-(-)-epigallocatechin (4'-O-MeEGC) , reaches a maximum plasma concentration four to six times higher than that of the parent EGC after ingestion. researchgate.net Furthermore, the plasma half-life of 4'-O-MeEGC was significantly longer than that of EGC (4.39 hours vs. 1.02 hours). researchgate.net This suggests that O-methylation at the 4'-position may lead to greater stability and bioavailability compared to the unmethylated form.

Efflux pumps, such as the multidrug resistance-associated protein 2 (MRP2), are involved in the active removal of EGCG and its metabolites from cells. acs.org EGCG itself has been described as a weak inhibitor of certain bacterial efflux pumps. nih.gov The efflux of 4''-methyl EGCG from cells has been noted, indicating that methylated catechins are also substrates for these transport systems. researchgate.net

Modulation of Gene Expression and Chromatin Organization

4'-Methyl-epigallocatechin influences cellular function by modulating the expression of genes and the organization of chromatin. This is achieved through a multi-faceted approach that includes altering transcriptomic profiles, influencing histone modifications, and regulating microRNA expression.

Transcriptomic Alterations in Cell Lines

While direct studies on the transcriptomic alterations induced specifically by 4'-Methyl-epigallocatechin are limited, research on its parent compound, epigallocatechin-3-gallate (EGCG), provides significant insights. EGCG has been shown to modulate the expression of a wide array of genes in various cell lines. For instance, in oral squamous carcinoma cells (CAL-27), EGCG treatment led to differential methylation of 761 gene loci and altered the expression of 184 transcripts. spandidos-publications.com These changes were primarily associated with metabolic, MAPK, Wnt, and cell cycle pathways. spandidos-publications.com Similarly, in A549 lung cancer cells, EGCG was found to affect the metabolism of glucose, amino acids, nucleotides, and glutathione (B108866). nih.gov Given that 4'-Methyl-epigallocatechin is a metabolite of EGC, it is plausible that it shares some of these gene-regulatory activities. Further research is needed to delineate the specific transcriptomic signature of 4'-Methyl-epigallocatechin.

Histone Modification Dynamics

Histone modifications are key epigenetic regulators of gene expression. pharmacophorejournal.com The parent compound EGCG has been demonstrated to influence histone modification dynamics in several cell types. nih.gov In human endothelial cells, EGCG increases both histone acetylation (H3K9/14ac, H3ac) and methylation of both active (H3K4me3) and repressive (H3K9me3) chromatin marks. semanticscholar.org It also acts as an inhibitor of histone deacetylases (HDACs), enzymes that typically remove acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. semanticscholar.org Specifically, EGCG has been shown to inhibit HDAC1 in cervical, skin, and colon cancer cells. pharmacophorejournal.com By inhibiting HDACs, EGCG promotes a more relaxed chromatin state, which can lead to the re-expression of silenced genes. nih.govsemanticscholar.org Although direct evidence for 4'-Methyl-epigallocatechin is still emerging, its structural similarity to EGCG suggests it may also possess the ability to modulate histone modifications.

MicroRNA Expression Regulation

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. researchgate.net EGCG has been extensively studied for its ability to modulate miRNA expression in cancer cells. researchgate.netfrontiersin.org For example, EGCG can upregulate tumor-suppressor miRNAs like miR-16, which in turn downregulates the anti-apoptotic protein Bcl-2, leading to apoptosis in hepatocellular carcinoma cells. nih.gov In cervical carcinoma cell lines, EGCG treatment has been shown to regulate the expression of several miRNAs, including the upregulation of miR-210 and the downregulation of miR-203 and miR-125b. nih.govscispace.com These EGCG-induced changes in miRNA expression have been linked to the suppression of cancer cell growth. nih.govscispace.com The ability of 4'-Methyl-epigallocatechin to regulate miRNA expression is an active area of investigation, with the potential for significant therapeutic implications.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis in Cellular Systems

Cells maintain a delicate balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems, a state known as redox homeostasis. nih.govfrontiersin.org Disruption of this balance can lead to oxidative stress and cellular damage. nih.gov 4'-Methyl-epigallocatechin, like its parent compounds, is believed to play a role in maintaining redox homeostasis through its ROS scavenging capabilities.

The antioxidant activity of catechins is largely attributed to their chemical structure, which allows them to act as free-radical scavengers and metal chelators. nih.gov The parent compound EGCG is a potent scavenger of various ROS, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. mdpi.commdpi.com It can also chelate metal ions like iron, preventing them from participating in reactions that generate ROS. mdpi.com Furthermore, EGCG can indirectly boost the cellular antioxidant defense system by inducing the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. mdpi.com While specific studies on the ROS scavenging mechanisms of 4'-Methyl-epigallocatechin are not as extensive, its structural relation to EGCG suggests it likely possesses similar antioxidant properties, contributing to the maintenance of cellular redox homeostasis.

Protein-Protein Interactions and Conformational Dynamics

The biological effects of 4'-Methyl-epigallocatechin are also mediated through its interactions with various proteins, which can lead to alterations in their conformation and function. The parent compound EGCG has been shown to bind to a multitude of proteins, influencing a wide range of cellular processes. mdpi.com

One of the key targets of EGCG is the 67-kDa laminin receptor (67LR), and this interaction is thought to mediate many of EGCG's beneficial effects, including its anti-cancer and anti-inflammatory activities. mdpi.com EGCG can also inhibit the activity of various enzymes by binding to them and altering their conformation. mdpi.com For instance, it has been shown to inhibit lipase, an enzyme involved in fat metabolism. mdpi.com The binding of EGCG to proteins is often non-covalent and can involve hydrogen bonding. mdpi.com These interactions can block the active site of an enzyme or induce conformational changes that affect its activity. mdpi.com Given the structural similarities, it is highly probable that 4'-Methyl-epigallocatechin also engages in protein-protein interactions, thereby modulating cellular signaling pathways and functions. Further research is required to identify the specific protein targets of 4'-Methyl-epigallocatechin and to understand the conformational dynamics of these interactions.

Structure Activity Relationship Sar Studies of 4 Methyl Epigallocatechin and Its Analogs

Influence of Methylation Position on Biological Activities

Methylation, the addition of a methyl group (CH3), can significantly alter the biological properties of catechins. The position of this methylation is a critical determinant of the resulting activity.

Studies on various methylated analogs of (-)-epigallocatechin-3-gallate (EGCG) have demonstrated that the location of the methyl group on the B-ring or the D-ring (galloyl moiety) has a profound impact on their biological effects. aacrjournals.orgscispace.com For instance, research has shown that methylation can decrease the proteasome-inhibitory effects of tea polyphenols. scispace.com As the number of methyl groups on the EGCG molecule increases, its in vitro proteasome-inhibitory potency tends to decrease. aacrjournals.org

In a study examining the effects of five methylated EGCG derivatives on the expression of the high-affinity IgE receptor (FcεRI), it was found that derivatives methylated at the 3''- and/or 4''-position of the galloyl moiety (EGCG 3''Me, EGCG 4''Me, and EGCG 3''4''diMe) retained the ability to suppress FcεRI expression, albeit to a lesser extent than EGCG. researchgate.netnih.gov Conversely, analogs methylated at the 4'-position of the B-ring, such as 4'-O-methyl-epigallocatechin-3-O-gallate (EGCG 4'Me) and (-)-4'-O-methyl-epigallocatechin-3-O-(4-O-methyl)gallate (EGCG 4'4''diMe), did not show this suppressive effect. researchgate.netnih.gov These findings suggest that the trihydroxyl structure of the B-ring is essential for this particular biological activity. researchgate.netnih.gov

Furthermore, the inhibitory effects on nitric oxide generation and inducible nitric oxide synthase (iNOS) expression vary among methylated EGCG derivatives. One study found that (-)-epigallocatechin-3-O-(3-O-methyl)gallate (3''-Me-EGCG) had a greater inhibitory effect than EGCG, while (-)-epigallocatechin-3-O-(4-O-methyl)gallate (4''-Me-EGCG) and a di-methylated version were less effective. nih.gov This highlights that methylation at specific positions can sometimes enhance certain biological activities.

Table 1: Influence of Methylation Position on Biological Activity of EGCG Analogs

| Compound | Methylation Position(s) | Effect on FcεRI Expression Suppression | Reference |

|---|---|---|---|

| EGCG | None | Suppressive | researchgate.netnih.gov |

| EGCG 3''Me | 3''-position (Galloyl moiety) | Suppressive (less than EGCG) | researchgate.netnih.gov |

| EGCG 4''Me | 4''-position (Galloyl moiety) | Suppressive (less than EGCG) | researchgate.netnih.gov |

| EGCG 3''4''diMe | 3'' and 4''-positions (Galloyl moiety) | Suppressive (less than EGCG) | researchgate.netnih.gov |

| EGCG 4'Me | 4'-position (B-ring) | Not suppressive | researchgate.netnih.gov |

| EGCG 4'4''diMe | 4'-position (B-ring) and 4''-position (Galloyl moiety) | Not suppressive | researchgate.netnih.gov |

Role of Hydroxyl Groups and Galloyl Moiety in Molecular Interactions

The hydroxyl (-OH) groups and the galloyl moiety are fundamental to the molecular interactions and biological activities of catechins. acs.orgnih.gov These groups are key to processes like hydrogen bonding, electron and hydrogen transfer in antioxidant activities, and binding to proteins. acs.orgrsc.org

The presence of a galloyl group at the 3-position of the C-ring is often associated with enhanced biological activity. frontiersin.orgjst.go.jpnih.gov Galloylated catechins, such as EGCG and epicatechin gallate (ECG), generally exhibit stronger binding affinities to proteins like human serum albumin and can more potently inhibit enzymes like angiotensin-converting enzyme (ACE) compared to their non-galloylated counterparts. jst.go.jpplos.org The galloyl moiety is thought to anchor the molecule to the cleft of proteins through interactions involving its hydroxyl groups, explaining the higher activity of galloylated catechins. mdpi.comnih.gov Studies have shown that the galloyl group is important for enthalpic gains in protein binding, derived from a larger buried surface area and more van der Waals contacts. plos.org

The number and arrangement of hydroxyl groups on the B-ring also play a crucial role. frontiersin.org A vicinal dihydroxyl group on the B-ring is considered essential for efficient free radical scavenging. frontiersin.org The pyrogallol (B1678534) group (a trihydroxyl group) on the B-ring of compounds like epigallocatechin (EGC) and EGCG provides strong metal-chelating ability. frontiersin.org However, in some interactions, a catechol group (dihydroxyl) on the B-ring, as seen in epicatechin (EC), may lead to stronger binding affinity than a pyrogallol group. rsc.org

Research on the interaction of catechins with dentin matrix components revealed that the presence of a gallate moiety is more critical for bioactivity than the gallo-type substitution in the B-ring. nih.gov Galloylated catechins demonstrated a greater capacity to inhibit matrix metalloproteinases (MMPs) and cathepsins (CTs). nih.gov

Stereochemical Impact on Bioactivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly influences the biological activity of catechins. researchgate.netoup.com Catechins have two chiral centers at the C2 and C3 positions of the C-ring, leading to four diastereoisomers. wikipedia.org These isomers are classified as cis (epicatechins) and trans (catechins). oup.com

The stereochemical configuration affects how catechins interact with biological targets, such as lipid bilayers. oup.com Studies have shown that trans-type catechins are incorporated into liposomes to a lesser extent than their respective cis-type counterparts. oup.com This difference in affinity for lipid membranes can influence their biological activities. oup.com

The stereochemistry of the galloyl group has also been identified as an important factor in the thermodynamics of catechin-protein interactions. nih.gov For example, the difference in the pH-dependent antioxidant capacity between gallocatechin gallate (GCG) and epigallocatechin gallate (EGCG) is attributed to steric hindrance in the GCG molecule, which affects its radical scavenging capacity. researchgate.net

Furthermore, the uptake and metabolism of catechins are impacted by their stereochemistry. The uptake is reportedly highest for (-)-epicatechin (B1671481) and lowest for (-)-catechin. wikipedia.org The epimerization (conversion of one epimer to another) of catechins can be influenced by factors like heat and pH, and is also related to their chemical structure. nih.govresearchgate.net

Comparative SAR Analysis with Non-Methylated Catechins

Comparing the structure-activity relationships of methylated catechins like 4'-Methyl-epigallocatechin with their non-methylated parent compounds provides valuable insights into the effects of methylation.

As a general trend, methylation of EGCG tends to lessen some of its biological activities, such as its ability to inhibit the proteasome. aacrjournals.org Computational modeling suggests that methylation can disrupt the ability of catechins to interact with key residues in the active site of target proteins. scispace.com For example, methylation can move the ester carbon of EGCG away from or block it entirely from the crucial threonine residue in the proteasome's active site. scispace.com

However, this is not a universal rule, and the effect of methylation is highly dependent on the specific biological activity being assessed and the position of the methyl group. In some cases, methylated derivatives have shown enhanced or unique activities. For example, certain methylated epicatechin derivatives increased the mean lifespan of C. elegans, whereas the parent compounds did not. researchgate.net Also, O-methylated EGCGs have been reported to possess better stability and higher oral bioavailability compared to EGCG. nih.gov Specifically, the plasma concentration of EGCG3''Me in rats was found to be sevenfold higher than that of EGCG after oral administration. nih.gov

While non-methylated catechins with a higher number of hydroxyl groups generally exhibit strong antioxidant and protein-binding capabilities, methylation alters the electronic and steric properties of the molecule. This can lead to changes in membrane permeability and interactions with specific enzymes. For instance, while quercetin (B1663063) (a flavonoid with structural similarities to catechins) shows anti-proliferative activity, its methylation on the B-ring decreases this effect. rsc.org In contrast, for catechins, which are generally not active in this regard, some methylated derivatives like 4'-O-methyl-epicatechin and 3'-O-methyl-epicatechin showed some anti-proliferative activity on certain cancer cell lines. rsc.org

This demonstrates that while the hydroxyl groups of non-methylated catechins are crucial for many of their well-known activities, strategic methylation can lead to derivatives with altered, and sometimes improved, pharmacological profiles.

In Vitro and Ex Vivo Biological Investigations of 4 Methyl Epigallocatechin

Cell Culture Model Systems for Mechanistic Elucidation

Cell culture models are instrumental in dissecting the molecular mechanisms through which 4'-Methyl-epigallocatechin exerts its biological effects. These systems allow for controlled investigations into its impact on fundamental cellular processes.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

Research has explored the influence of 4'-Methyl-epigallocatechin and its related methylated compounds on cell viability and programmed cell death (apoptosis) in various cancer cell lines.

In a study involving LNCaP prostate cancer cells, 4''-O-methyl EGCG (4''-MeEGCG) was found to inhibit cell proliferation and induce apoptosis in a manner that was dependent on both dose and time. aacrjournals.org However, its potency was observed to be less than that of its unmethylated counterpart, epigallocatechin-3-gallate (EGCG). aacrjournals.org For instance, at a concentration of 80 μmol/L for 72 hours, 4''-MeEGCG inhibited cell proliferation by 33.4% ± 6.3%, whereas EGCG achieved a 53.6% ± 3.7% inhibition. aacrjournals.org Similarly, the induction of apoptosis, measured by caspase-3 protein expression, was lower with 4''-MeEGCG compared to EGCG at the same concentrations and time points. aacrjournals.org

Another study on nasopharyngeal carcinoma (NA) cells demonstrated that while EGCG could induce marked apoptosis at a concentration of 50 μM, lower concentrations did not produce a significant apoptotic effect. nih.govmdpi.com This suggests a concentration-dependent threshold for the pro-apoptotic activity of these compounds. The anti-proliferative and pro-apoptotic effects of EGCG in various cancer cell lines, including colorectal and bladder cancer, are often linked to the modulation of signaling pathways like NF-κB and the expression of proteins involved in cell cycle regulation and metastasis. mdpi.comnih.gov

The table below summarizes the comparative effects of 4''-MeEGCG and EGCG on LNCaP cell viability.

| Compound | Concentration (µmol/L) | Incubation Time (hours) | Cell Viability Inhibition (%) |

| 4''-MeEGCG | 40 | 72 | 16.9 ± 7.9 |

| EGCG | 40 | 72 | 28.2 ± 3.7 |

| 4''-MeEGCG | 80 | 72 | 33.4 ± 6.3 |

| EGCG | 80 | 72 | 53.6 ± 3.7 |

Modulation of Cellular Differentiation Pathways

The influence of 4'-Methyl-epigallocatechin on cellular differentiation pathways is an area of ongoing investigation. While direct studies on 4'-Methyl-epigallocatechin are limited, research on its parent compound, EGCG, provides some insights. EGCG has been shown to influence various signaling pathways that are crucial for cell differentiation, such as the Ras/MAPK/ERK and PI3K/Akt/mTOR pathways. acs.org These pathways regulate a wide array of cellular processes, and their modulation by catechins could potentially impact cellular differentiation programs. Further research is needed to specifically elucidate the role of 4'-Methyl-epigallocatechin in this context.

Impact on Cellular Secretion and Absorption Mechanisms

Studies have investigated the cellular uptake and metabolism of EGCG and its methylated derivatives. In LNCaP prostate cancer cells, when treated with EGCG, approximately 50% of the intracellular EGCG was methylated to 4''-MeEGCG within 2 hours. aacrjournals.org This indicates that prostate cancer cells possess the enzymatic machinery to methylate EGCG. aacrjournals.org Conversely, no demethylation of 4''-MeEGCG was observed in these cells. aacrjournals.org

The cellular absorption of EGCG itself appears to be a complex process. Some studies suggest passive diffusion as a transport mechanism, while others point to the involvement of efflux pumps and multidrug resistance-related proteins (MRP1 and MRP2) in regulating intracellular EGCG levels. mdpi.com Research in HT-29 human colon cancer cells showed that other tea catechins and EGCG metabolites did not significantly affect the cellular accumulation of EGCG. koreascience.kr However, black tea theaflavins and theasinensin A, an oxidative dimer of EGCG, were found to significantly decrease the cellular accumulation of EGCG. koreascience.kr

Biochemical Assays in Cell-Free Systems for Enzyme Kinetics

Cell-free biochemical assays are crucial for understanding the direct interactions between 4'-Methyl-epigallocatechin and specific enzymes. These assays provide valuable data on enzyme kinetics, such as inhibition constants and reaction rates.

Studies have shown that EGCG and its methylated derivatives can inhibit the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catechols. nih.gov Interestingly, EGCG itself is also a substrate for COMT. nih.govacs.org The inhibitory potency of catechins on COMT activity appears to be related to the presence of a galloyl-type D-ring, regardless of their methylation status. nih.gov

In terms of metabolic stability, the methylation of EGCG can influence its biological activity. For example, methylation of EGCG and ECG was found to decrease their proteasome-inhibitory activity in human leukemic Jurkat T cells. aacrjournals.org

The table below presents the kinetic parameters for the methylation of EGC and EGCG by human liver cytosol.

| Substrate | Km (µM) | Vmax (nmol/mg/min) |

| EGC | 4.0 | 1.28 |

| EGCG | 0.16 | 0.16 |

Ex Vivo Tissue and Organ Slice Studies for Contextual Analysis

Ex vivo studies using tissue and organ slices provide a bridge between in vitro cell culture experiments and in vivo animal models. These studies allow for the investigation of a compound's effects in a more physiologically relevant context, preserving the cellular architecture and interactions of the tissue.

A study on human prostate tissue from men who consumed green tea before prostatectomy revealed the presence of both EGCG and 4''-MeEGCG in comparable amounts. aacrjournals.org This finding is significant as it demonstrates that methylation of EGCG occurs within human prostate tissue in vivo. aacrjournals.org The average amount of total EGCG found in the methylated form (4''-MeEGCG) in the prostate tissue was approximately 48%. aacrjournals.org This suggests that the biological activities observed for both EGCG and its methylated metabolites are relevant in the context of human prostate tissue.

Further research utilizing ex vivo models could provide deeper insights into the tissue-specific metabolism and activity of 4'-Methyl-epigallocatechin and other related compounds.

Comparative Biochemical and Bioactivity Profiling of 4 Methyl Epigallocatechin

Comparison of Molecular Mechanisms with Epigallocatechin Gallate (EGCG)

Epigallocatechin gallate (EGCG) is the most abundant and biologically active catechin (B1668976) in green tea, and its molecular mechanisms have been extensively studied. aacrjournals.orgnih.gov EGCG exerts its effects by interacting with a multitude of molecular targets, influencing numerous signal transduction pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. nih.gov In contrast, research on the specific molecular mechanisms of its methylated metabolite, 4'-Methyl-epigallocatechin (also referred to as (-)-4'-O-methyl-epigallocatechin-3-O-gallate or EGCG 4'Me), is less extensive but reveals critical differences dictated by the presence of a methyl group at the 4'-position of the B ring.

A key distinction in their mechanisms lies in their impact on specific cellular signaling pathways. For instance, EGCG is known to suppress the expression of the high-affinity IgE receptor (FcεRI) and inhibit the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) in human basophilic cells. researchgate.netresearchgate.net This anti-allergic and anti-inflammatory action is linked to EGCG's ability to bind to the cell surface. researchgate.net However, when the hydroxyl group at the 4'-position is methylated, as in 4'-Methyl-epigallocatechin, this suppressive effect on FcεRI expression and ERK1/2 phosphorylation is lost. researchgate.netresearchgate.net This suggests that the free hydroxyl group on the 4'-position of the B ring is essential for this particular biological activity, and its methylation fundamentally alters the compound's mechanism of action in this context. researchgate.net

Despite this functional difference, studies have shown that 4'-Methyl-epigallocatechin can still bind to the cell surface, although its binding activity is lower than that of EGCG. researchgate.netresearchgate.net This indicates that while methylation at the 4'-position does not completely prevent interaction with the cell membrane, it critically interferes with the downstream signaling that leads to the suppression of FcεRI and ERK1/2.

In the context of cancer chemoprevention, EGCG engages a wide array of mechanisms, including the inhibition of DNA methyltransferases (DNMTs), which leads to the reactivation of methylation-silenced tumor suppressor genes. mdpi.commdpi.com It also interacts with and inhibits various receptor tyrosine kinases, matrix metalloproteinases (MMPs), and transcription factors like NF-κB. researchgate.netnih.govrsc.org Cell culture experiments have indicated that methylation of EGCG can lead to a significant decrease in its antiproliferative and anti-inflammatory activities in prostate cancer cells. aacrjournals.org This implies that the molecular targets engaged by EGCG to prevent cancer cell growth are less effectively modulated by its 4'-methylated form.

| Feature | Epigallocatechin Gallate (EGCG) | 4'-Methyl-epigallocatechin |

| Primary Mechanism | Interacts with multiple cell surface receptors and intracellular targets to modulate various signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt). nih.govnih.gov | Mechanism is less defined; appears to have altered interaction with specific signaling pathways compared to EGCG. |

| Effect on FcεRI Expression | Suppresses expression. researchgate.netresearchgate.net | Does not suppress expression. researchgate.netresearchgate.net |

| Effect on ERK1/2 Phosphorylation | Inhibits phosphorylation. researchgate.netresearchgate.net | Does not inhibit phosphorylation. researchgate.netresearchgate.net |

| Cell Surface Binding | Binds with high activity. researchgate.netresearchgate.net | Binds with lower activity compared to EGCG. researchgate.netresearchgate.net |

| Antiproliferative Activity | Potent activity demonstrated in various cancer cell lines. aacrjournals.orgnih.gov | Significantly lower antiproliferative activity compared to EGCG in some cancer models. aacrjournals.org |

| Anti-inflammatory Activity | Strong inhibitor of inflammatory pathways (e.g., NF-κB, iNOS). rsc.org | Activity is generally reduced compared to EGCG. aacrjournals.org |

Relative Potency and Specificity within the Methylated Catechin Family

The position of the methyl group on the catechin structure is a critical determinant of biological potency and specificity. The methylated catechin family includes various isomers, such as those methylated on the gallate moiety (e.g., 3''-O-methyl EGCG and 4''-O-methyl EGCG) and those methylated on the B ring (e.g., 4'-Methyl-epigallocatechin).

Research comparing these derivatives demonstrates that their relative potency varies significantly depending on the biological endpoint being measured. In studies examining the suppression of FcεRI expression, EGCG is the most potent compound. researchgate.netresearchgate.net Methylated derivatives with the methyl group on the gallate ring (EGCG 3''Me and EGCG 4''Me) retain some suppressive activity, although their effects are lower than that of EGCG. researchgate.netresearchgate.net In stark contrast, 4'-Methyl-epigallocatechin, along with the di-methylated EGCG 4'4''diMe, shows no suppressive effect, indicating a complete loss of potency for this specific mechanism. researchgate.netresearchgate.net